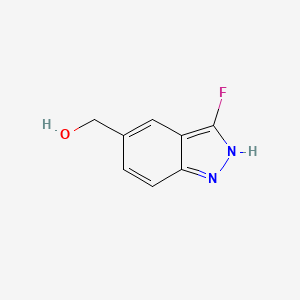
(3-Fluoro-1H-indazol-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-1H-indazol-5-YL)methanol is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of (3-Fluoro-1H-indazol-5-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of transition metal-catalyzed reactions, reductive cyclization reactions, or other optimized synthetic schemes . Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.
Chemical Reactions Analysis
(3-Fluoro-1H-indazol-5-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce different functional groups onto the indazole ring .
Scientific Research Applications
(3-Fluoro-1H-indazol-5-YL)methanol has been explored for its potential applications in various scientific research fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of (3-Fluoro-1H-indazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
(3-Fluoro-1H-indazol-5-YL)methanol can be compared with other indazole derivatives, such as (5-Fluoro-1H-indazol-3-YL)methanol and other substituted indazoles. These compounds share similar core structures but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and pharmacological properties .
Biological Activity
(3-Fluoro-1H-indazol-5-YL)methanol is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Overview of this compound
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H7FN2O |
| Molecular Weight | 166.15 g/mol |
| IUPAC Name | (3-fluoro-2H-indazol-5-yl)methanol |
| InChI | InChI=1S/C8H7FN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1CO)F |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors under specific conditions.
- Transition Metal-Catalyzed Reactions : These reactions enhance the efficiency of the synthesis.
- Reductive Cyclization : Often applied to generate the desired indazole framework.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that this compound could effectively reduce cell viability in various cancer types, suggesting its potential as a therapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors related to cancer progression and inflammation. For instance, it may inhibit the activity of specific kinases involved in signaling pathways that promote tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the efficacy against breast cancer cell lines.
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
-
Anti-inflammatory Evaluation :
- Objective : Assess cytokine release in LPS-stimulated macrophages.
- Methodology : ELISA was performed to measure cytokine levels.
- Results : A significant decrease in TNF-alpha and IL-6 levels was observed at concentrations above 10 µM.
Comparative Analysis with Similar Compounds
Comparative studies with other indazole derivatives highlight the unique properties of this compound:
| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (Cytokine Reduction) |
|---|---|---|
| This compound | 15 µM | Significant reduction at 10 µM |
| (5-Fluoro-1H-indazol-3-YL)methanol | 25 µM | Moderate reduction at 20 µM |
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(3-fluoro-2H-indazol-5-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) |
InChI Key |
XAHMDHJGNJGPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















